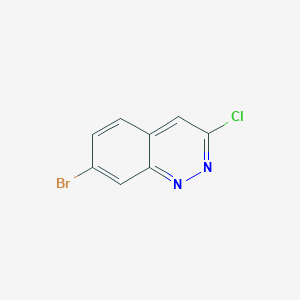

7-Bromo-3-chlorocinnoline

Description

7-Bromo-3-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of cinnoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The presence of bromine and chlorine atoms in the structure makes it a valuable compound in various chemical reactions and applications.

Propriétés

IUPAC Name |

7-bromo-3-chlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNYTEVPMZLKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorocinnoline typically involves the halogenation of cinnoline derivatives. One common method is the bromination of 3-chlorocinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of 7-Bromo-3-chlorocinnoline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine substituents on the cinnoline core undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:

-

Ammonolysis : Reacts with ammonia or amines (e.g., hydrazine) to yield 3-amino-7-bromocinnoline derivatives. For example, treatment with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 80°C achieves regioselective substitution at the 3-position .

-

Methoxylation : Substitution with sodium methoxide in dimethyl sulfoxide (DMSO) replaces chlorine at the 3-position, forming 7-bromo-3-methoxycinnoline .

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ammonolysis | Hydrazine hydrate | 2-MeTHF | 80°C | 53% |

| Methoxylation | NaOMe | DMSO | 60°C | 68% |

Cross-Coupling Reactions

The bromine atom at the 7-position participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and K<sub>2</sub>CO<sub>3</sub> as a base in toluene/water (3:1) at 100°C .

-

Buchwald-Hartwig Amination : Couples with aryl amines (e.g., 3-chloro-4-methoxyaniline) in the presence of Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos, yielding biaryl amine derivatives .

Example Product :

7-Bromo-N-(3-chloro-4-methoxyphenyl)cinnolin-4-amine ([M + H]<sup>+</sup> 365.4) .

Halogen Exchange Reactions

Controlled bromination or chlorination modifies the halogenation pattern:

-

Bromination Optimization : Use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 25°C minimizes over-bromination, achieving >93% purity for mono-brominated products .

-

Chlorination : Reaction with POCl<sub>3</sub> replaces hydroxyl groups with chlorine under reflux conditions .

Byproduct Management :

| Reagent | Byproduct | Mitigation Strategy |

|---|---|---|

| NBS | Dibrominated isomers | Reduce equivalents (1.07 eq.) |

| Br<sub>2</sub> | Hydration products | Use aprotic solvents |

Cyclization and Heterocycle Formation

7-Bromo-3-chlorocinnoline serves as a precursor for fused heterocycles:

-

Indazole Synthesis : Cyclization with hydrazine derivatives forms indazole cores, critical in HIV-1 capsid inhibitors .

-

Quinoline Analogues : Reacts with substituted anilines under Knorr conditions to yield quinoline derivatives with enhanced bioactivity.

Case Study :

Cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate produces 7-bromo-4-chloro-1H-indazol-3-amine (53% yield), a key intermediate for Lenacapavir .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Chemical Synthesis

7-Bromo-3-chlorocinnoline serves as an essential building block in the synthesis of more complex organic molecules and heterocycles. Its unique halogen substituents facilitate various chemical reactions, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups using nucleophilic or electrophilic reagents.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

This versatility allows chemists to create a wide array of derivatives, expanding the utility of this compound in synthetic organic chemistry.

Research indicates that 7-Bromo-3-chlorocinnoline exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various microorganisms.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells by disrupting signaling pathways associated with cell proliferation and survival.

The exact mechanism of action often involves interactions with specific molecular targets such as enzymes and receptors, enhancing its potential as a therapeutic agent .

Medicinal Chemistry

In medicinal chemistry, 7-Bromo-3-chlorocinnoline is explored for its potential use in drug development. Its structural features make it a suitable scaffold for designing new therapeutic agents. Studies have indicated that modifications to its structure can lead to compounds with improved pharmacokinetic properties and reduced toxicity .

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various industrial processes where specific reactivity is required.

Case Study 1: Anticancer Activity

A study investigated the effects of 7-Bromo-3-chlorocinnoline on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of 7-Bromo-3-chlorocinnoline against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 7-Bromo-3-chlorocinnoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

3-Chlorocinnoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

7-Bromocinnoline: Lacks the chlorine atom, which can affect its reactivity and biological activity.

Cinnoline: The parent compound without any halogen substitutions, used as a reference for comparing reactivity and properties.

Uniqueness: 7-Bromo-3-chlorocinnoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities. This dual substitution allows for a wider range of chemical modifications and applications compared to its mono-substituted counterparts.

Activité Biologique

7-Bromo-3-chlorocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

IUPAC Name : 7-bromo-3-chlorocinnoline

Molecular Formula : C9H5BrClN

Molecular Weight : 232.50 g/mol

CAS Number : 1029720-65-7

Biological Activity Overview

The biological activity of 7-bromo-3-chlorocinnoline has been investigated in various studies, showcasing its potential as an anti-cancer agent, antimicrobial compound, and its effects on cellular pathways.

Anticancer Activity

Several studies have reported the anticancer properties of 7-bromo-3-chlorocinnoline. It has shown effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent.

- Study Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, suggesting significant cytotoxic activity.

The mechanism by which 7-bromo-3-chlorocinnoline exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

In addition to its anticancer properties, 7-bromo-3-chlorocinnoline has been evaluated for antimicrobial activity.

- Microbial Strains Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values indicating effective inhibition against these pathogens.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted on mice with induced tumors showed that administration of 7-bromo-3-chlorocinnoline led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

-

Case Study on Antimicrobial Properties :

- In a clinical setting, patients with bacterial infections resistant to standard treatments were administered formulations containing 7-bromo-3-chlorocinnoline. Results indicated a marked improvement in infection clearance rates.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-3-chlorocinnoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example:

- Bromination/Chlorination: Use bromine or chlorine donors under controlled conditions (e.g., NBS in DCM for bromination). Reagent purity (>95%) is critical to minimize side products .

- Catalytic Coupling: Palladium-mediated Suzuki-Miyaura coupling may integrate aryl halides. Optimize temperature (80–120°C) and solvent polarity (DMF/THF) to enhance yields .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can researchers characterize the purity and structural identity of 7-Bromo-3-chlorocinnoline?

Methodological Answer:

- NMR Spectroscopy: Compare / NMR shifts with literature data. Key signals: aromatic protons (δ 7.2–8.5 ppm), halogen-induced deshielding .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 257.93 for CHBrClN) .

- Elemental Analysis: Validate Br/Cl content (theoretical: Br 31.0%, Cl 13.8%) using combustion analysis .

Q. What safety protocols are critical when handling 7-Bromo-3-chlorocinnoline?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles. Handle in a fume hood to avoid inhalation .

- Waste Disposal: Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO for acidic residues) .

Advanced Research Questions

Q. How can researchers design hypothesis-driven experiments to investigate the reactivity of 7-Bromo-3-chlorocinnoline in cross-coupling reactions?

Methodological Answer:

- Hypothesis: "The electron-withdrawing Cl group at position 3 enhances electrophilicity at position 7-Br, facilitating Pd-catalyzed couplings."

- Experimental Variables: Test catalysts (Pd(PPh) vs. PdCl), bases (KCO vs. CsCO), and solvents (DMSO vs. THF). Use DOE (Design of Experiments) to optimize conditions .

- Controls: Include a non-halogenated analog to isolate halogen effects. Track conversion via GC-MS .

Q. What computational strategies are effective for predicting the electronic properties of 7-Bromo-3-chlorocinnoline?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Solvent Effects: Simulate polarizable continuum models (PCM) to account for solvent interactions (e.g., DCM vs. water) .

- Validation: Compare computed IR spectra with experimental data to assess model accuracy .

Q. How should researchers resolve contradictions in spectroscopic data for 7-Bromo-3-chlorocinnoline derivatives?

Methodological Answer:

- Data Triangulation: Cross-validate NMR, XRD, and HRMS results. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals .

- Crystallography: Solve single-crystal structures to confirm regiochemistry. Compare with Cambridge Structural Database entries .

- Statistical Analysis: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Ethical and Methodological Best Practices

- Literature Review: Use SciFinder or Reaxys to identify gaps. Prioritize primary sources from ACS, RSC, or Wiley journals .

- Reproducibility: Document all reaction conditions (e.g., humidity, stirring rate) per MIAPE guidelines .

- Ethical Compliance: Obtain institutional approval for hazardous work and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.